molecular formula C11H5BrClN3O B14910873 3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile

3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile

Cat. No.: B14910873
M. Wt: 310.53 g/mol
InChI Key: VFJPEGYERFGELI-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile (CAS 1253397-02-2) is a pyrazine-based building block with the molecular formula C11H5BrClN3O and a molecular weight of 310.54 g/mol . This compound features a pyrazine ring, an electron-deficient heteroaromatic system known for its versatility in medicinal chemistry and materials science . The molecular scaffold incorporates bromo and chloro substituents on the phenoxy ring, making it a versatile intermediate for further functionalization via transition metal-catalyzed cross-coupling reactions, such as Suzuki reactions . Pyrazine derivatives are prominent in pharmaceutical research, with some demonstrating significant antimycobacterial activity . Other derivatives have been explored as inhibitors for targets like stearoyl-CoA desaturase (SCD) for cancer research and alkaline phosphatase . Furthermore, the pyrazine core is a key structural motif in the development of neuropeptide S receptor (NPSR) antagonists, which are investigated for treating substance abuse disorders . This high-purity compound is intended for use as a standard in analytical studies and as a key synthetic intermediate in exploratory research and development programs. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

Molecular Formula

C11H5BrClN3O

Molecular Weight

310.53 g/mol

IUPAC Name

3-(2-bromo-4-chlorophenoxy)pyrazine-2-carbonitrile

InChI

InChI=1S/C11H5BrClN3O/c12-8-5-7(13)1-2-10(8)17-11-9(6-14)15-3-4-16-11/h1-5H

InChI Key

VFJPEGYERFGELI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OC2=NC=CN=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile typically involves the reaction of 2-bromo-4-chlorophenol with pyrazine-2-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings and Data Gaps

  • Antimicrobial Potential: While halogenated pyrazines show promise, low selectivity indexes remain a barrier. The target compound’s activity against Mycobacterium spp. or other pathogens is unreported .
  • Computational Modeling : Density-functional theory (DFT) studies (e.g., Becke’s exchange-energy functional) could predict electronic properties but are absent in the evidence .
  • Crystallographic Data: No structural data (e.g., XRD) are provided, limiting insights into conformation and intermolecular interactions .

Q & A

Q. How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) under ICH guidelines identify degradation pathways (e.g., hydrolysis of the cyano group). LC-MS/MS monitors degradants, while Arrhenius plots extrapolate shelf-life. Buffered solutions (pH 7.4) mimic physiological conditions for in vitro assays .

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